3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
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Overview
Description
3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is an organic compound that features a fluorinated pyridine ring attached to a methylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoropyridine, which can be synthesized through various methods, including the Balz-Schiemann reaction.
Formation of Intermediate: The 5-fluoropyridine is then subjected to a Grignard reaction with a suitable organomagnesium halide to form the corresponding pyridyl magnesium bromide intermediate.
Addition of Methylpropanol Group: The intermediate is then reacted with 2-methylpropanal under controlled conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
5-Fluoropyridine-3-boronic acid: Another fluorinated pyridine derivative used in pharmaceutical synthesis.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
ACGQZTHQUDQWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CO |
Origin of Product |
United States |
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